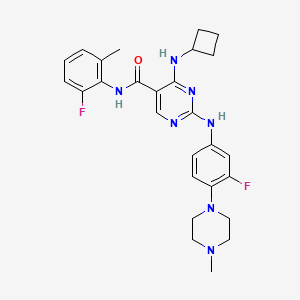
SIKs-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SIKs-IN-1: is a pyrimidine-5-carboxamide derivative that functions as an inhibitor of salt-inducible kinases (SIKs). These kinases play a crucial role in the M1/M2 macrophage polarization linked to inflammation. By inhibiting SIK activity, this compound increases the anti-inflammatory cytokine IL-10 and decreases the pro-inflammatory cytokine IL-12, demonstrating significant anti-inflammatory efficacy in a DSS-induced colitis model .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: SIKs-IN-1 is synthesized through a series of chemical reactions involving pyrimidine-5-carboxamide derivatives. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the formation of the pyrimidine ring and subsequent functionalization to introduce the carboxamide group .
Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for scientific research applications. The production process includes rigorous quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: SIKs-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Applications De Recherche Scientifique
SIKs-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of salt-inducible kinases in various chemical processes.
Biology: Investigates the role of SIKs in cellular processes, including macrophage polarization and cytokine production.
Medicine: Explores the therapeutic potential of SIK inhibition in treating inflammatory diseases such as inflammatory bowel disease (IBD).
Industry: Utilized in the development of new anti-inflammatory drugs and other therapeutic agents
Mécanisme D'action
SIKs-IN-1 exerts its effects by inhibiting the activity of salt-inducible kinases. These kinases regulate the transformation of M1/M2 macrophages, which are involved in the inflammation process. By inhibiting SIK activity, this compound up-regulates the anti-inflammatory cytokine IL-10 and down-regulates the pro-inflammatory cytokine IL-12. This dual mechanism of action results in significant anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
GLPG3312: A potent and selective pan-SIK inhibitor with similar anti-inflammatory and immunoregulatory activities.
Compound 1-7: Various SIK inhibitors used to investigate SIK biology in vitro and in vivo.
Uniqueness of SIKs-IN-1: this compound is unique due to its specific inhibition of salt-inducible kinases and its demonstrated efficacy in reducing inflammation in a DSS-induced colitis model. Its ability to modulate cytokine production makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C27H31F2N7O |
|---|---|
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
4-(cyclobutylamino)-N-(2-fluoro-6-methylphenyl)-2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C27H31F2N7O/c1-17-5-3-8-21(28)24(17)33-26(37)20-16-30-27(34-25(20)31-18-6-4-7-18)32-19-9-10-23(22(29)15-19)36-13-11-35(2)12-14-36/h3,5,8-10,15-16,18H,4,6-7,11-14H2,1-2H3,(H,33,37)(H2,30,31,32,34) |
Clé InChI |
FWUHPICZVGESMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)NC(=O)C2=CN=C(N=C2NC3CCC3)NC4=CC(=C(C=C4)N5CCN(CC5)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


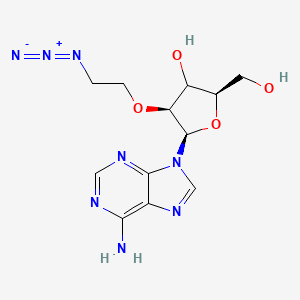
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

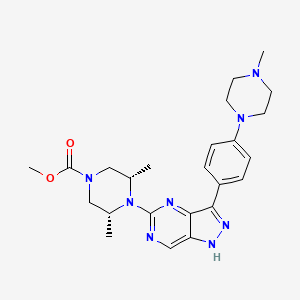

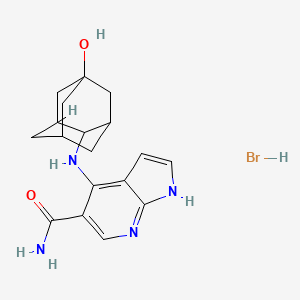
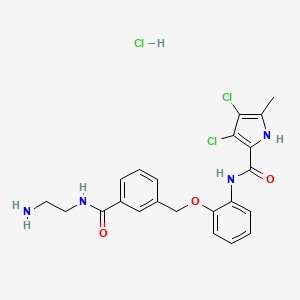
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)

![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
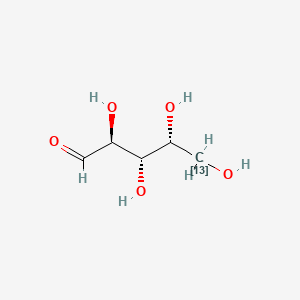
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
